(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride
Overview
Description
(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable piperidine derivative.
Functional Group Introduction: Hydroxymethyl and diol groups are introduced through a series of chemical reactions, such as hydroxylation and reduction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the chemical reactions efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce production time.
Quality Control: Ensuring high purity and consistency through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, potentially forming different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Acid or base catalysts for facilitating substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can produce various ethers or esters.
Scientific Research Applications
(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Piperidine Derivatives: Other piperidine derivatives with different functional groups.
Hydroxymethyl Compounds: Compounds containing hydroxymethyl groups but different core structures.
Uniqueness: (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-3-4-1-7-2-5(9)6(4)10;/h4-10H,1-3H2;1H/t4-,5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPFHYCYDUDOIS-RWOHWRPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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